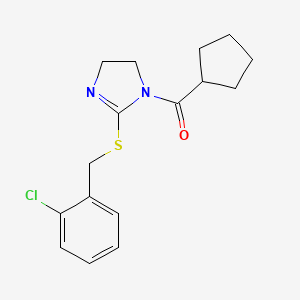

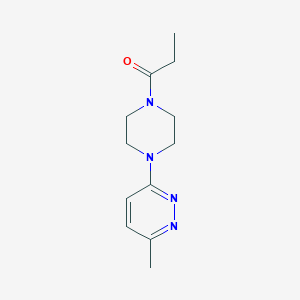

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide and related compounds involves several steps, including condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce the nitrobenzamide and isothiazolidinyl groups. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields of the target compounds which further undergo reactions to give pyrazole derivatives (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of related nitrobenzamide compounds has been determined using techniques such as single-crystal X-ray diffractometry. Zong and Wang (2009) synthesized a compound with a similar functional group orientation and determined its crystal structure, highlighting the spatial arrangement of carbonyl and thiocarbonyl moieties and providing unit-cell dimensions that could be comparable to those of the compound (Zong & Wang, 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide may include interactions with nucleophiles, redox reactions, and the potential for forming derivatives through substitutions at the nitro group. Samet et al. (2005) demonstrated the reactivity of polynitroaromatic compounds in nucleophilic displacements, which could be relevant for understanding the reactivity patterns of the nitro group in the target compound (Samet et al., 2005).

Applications De Recherche Scientifique

Antimicrobial Applications

A series of derivatives incorporating the thiazole ring, structurally similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, were synthesized and screened for their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential as therapeutic agents for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Biological Activity

Another study focused on the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, a category to which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide could be related. These derivatives showed cytostatic activities against various malignant human cell lines, highlighting their potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Enhanced Physicochemical Properties

Research into co-crystals and co-crystal hydrates of pharmaceutical compounds, including those structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, has shown that forming co-crystals can enhance the photostability and clinically relevant physicochemical properties of the drug molecules. This suggests a potential application in improving the delivery and stability of pharmaceutical compounds (Vangala, Chow, & Tan, 2012).

Chemical Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships (SAR) of aziridinyldinitrobenzamides, a group of compounds including and related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, have been investigated for activation by E. coli nitroreductase. These studies are crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities for potential therapeutic applications (Helsby, Atwell, Yang, Palmer, Anderson, Pullen, Ferry, Hogg, Wilson, & Denny, 2004).

Mécanisme D'action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and division .

Biochemical Pathways

Given its target, it is likely to impact pathways related to the cell cycle and cell division . The downstream effects of these changes could include altered cell growth and proliferation .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on CDK2 and the cell cycle . Potential effects could include changes in cell proliferation and division, potentially leading to altered cell growth .

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(12-4-1-7-15(10-12)19(21)22)17-13-5-2-6-14(11-13)18-8-3-9-25(18,23)24/h1-2,4-7,10-11H,3,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVAORUVWDUREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)